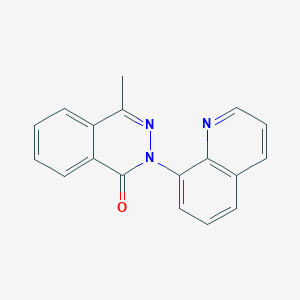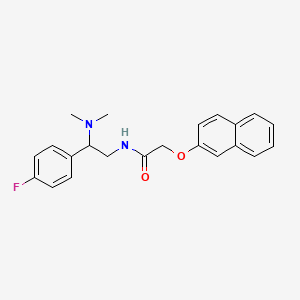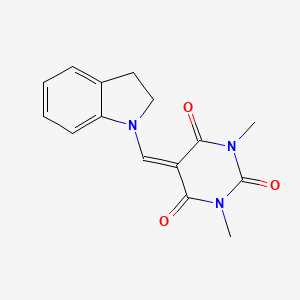
5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione, also known as indolinone, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of uracil and has a unique structure that makes it an attractive candidate for drug development.
Scientific Research Applications
Crystal Structure and Molecular Interactions
One study explored the intermolecular interactions in the crystal structure of a similar compound, highlighting its good yield and thermal stability up to 215°C. The research utilized spectroscopic, thermal tools, and X-ray single crystal diffraction for characterization. Hirshfeld surface analysis and DFT studies were conducted to understand the electronic spectra, molecular orbital energy levels, and molecular electrostatic potential map (Barakat et al., 2017).
Synthesis and Structural Analysis
Another study presented a novel method for synthesizing 5-arylmethylene-pyrimidine-2,4,6-trione under solvent-free conditions, indicating a significant advancement in the efficient synthesis of these compounds. This method offers high yields and short reaction times, demonstrating the potential for practical applications in medicinal chemistry and materials science (Reddy et al., 2007).
Biological Applications and Molecular Docking Studies
Research into novel 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione derivatives explored their anticancer activity against cervical cancer cell lines. This study, utilizing molecular docking analysis, identified compounds with high inhibitory activity, suggesting the potential of these compounds in the development of anticancer therapies (Kumar et al., 2018).
Chemical Transformations and Catalytic Activities
Further research into pyrimidine-2,4,6-trione copper(II) complexes examined their catalytic activities in the oxidation of cyclohexane. The study provides insights into the synthesis and characterization of these complexes, contributing to the field of catalysis and potentially offering new approaches to chemical synthesis (Fırıncı, 2019).
Luminescence Properties
The crystal structure and luminescence of a tetrahydroindole derivative with a barbituric acid fragment were investigated, revealing strong intermolecular hydrogen bonds and the nature of the orbitals responsible for luminescence. This study highlights the potential use of such compounds in materials science, especially in developing luminescent materials (Bukvetskii et al., 2019).
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-16-13(19)11(14(20)17(2)15(16)21)9-18-8-7-10-5-3-4-6-12(10)18/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHCHZQMIRFFRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN2CCC3=CC=CC=C32)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)
![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2368130.png)
![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)



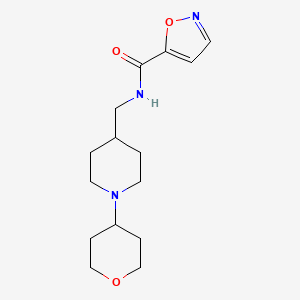
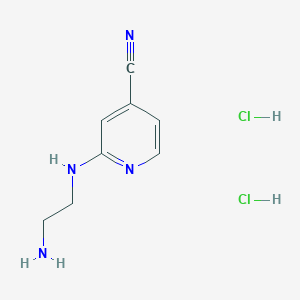
![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)
